molecular formula C6H4FN3 B13655770 8-Fluoroimidazo[1,2-c]pyrimidine

8-Fluoroimidazo[1,2-c]pyrimidine

Cat. No.: B13655770
M. Wt: 137.11 g/mol
InChI Key: GMGPAXNXSDJGSL-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,2-c]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring with a fluorine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a fluorinated imidazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 8-Fluoroimidazo[1,2-c]pyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. The fluorine atom at the 8th position further enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

8-fluoroimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H4FN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H

InChI Key

GMGPAXNXSDJGSL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C(C2=N1)F

Origin of Product

United States

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